N-Boc-5-Bromoanthranilic acid
Overview
Description
N-Boc-5-Bromoanthranilic acid, also known as 5-Bromo-2-[(tert-butoxycarbonyl)amino]benzoic acid, is a derivative of anthranilic acid. This compound is characterized by the presence of a bromine atom at the fifth position and a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. It is widely used in organic synthesis, particularly in the preparation of various pharmaceuticals and biologically active molecules.
Scientific Research Applications
1. Applications in Synthesis of Amino Acids and Peptides
N-Boc-5-Bromoanthranilic acid is a versatile reagent in the synthesis of various amino acids and peptides. For instance, it was used in the synthesis of N-Boc-α-amino acids with nucleobase residues, which are crucial building blocks for chiral peptidic nucleic acids (PNAs) (Lenzi, Reginato, & Taddai, 1995). Additionally, it was employed in the asymmetric synthesis of α-amino acids via the addition of Grignard reagents to imine derivatives (Hamon, Massy-Westropp, & Razzino, 1992).
2. Use in Organic Synthesis and Medicinal Chemistry
This compound finds application in the field of organic synthesis and medicinal chemistry. For example, it's used in the preparation of benzodiazepines and ketopiperazines via resin-bound α-amino acids (Hulme et al., 2000). The compound also plays a role in synthesizing metal(II) complexes with antibacterial activity (Desai & Parekh, 2021).
3. Development of Chiral Molecules
This compound contributes to the development of chiral molecules, which are important in pharmaceuticals and biologically active substances. A study demonstrated the synthesis of N(Boc)-L-(2-Bromoallyl)-glycine, a versatile intermediate for creating various unnatural amino acids (Leanna & Morton, 1993).
4. Catalysis and Chemical Transformations
This compound is involved in catalytic processes and chemical transformations. For instance, it was used in the regioselective copper-catalyzed amination of bromobenzoic acids (Wolf et al., 2006) and in the formation of chiral epoxy oxazolidines (Agami, Couty, Hamon, & Venier, 1997).
Safety and Hazards
The safety data sheet for N-Boc-5-Bromoanthranilic acid indicates that it causes skin irritation and serious eye irritation . It is recommended to wash face, hands, and any exposed skin thoroughly after handling and to wear protective gloves, protective clothing, eye protection, and face protection .
Mechanism of Action
Target of Action
N-Boc-5-Bromoanthranilic acid is a type of anthranilamide . Anthranilamides have been found to exhibit high activity towards diverse cancer cell lines such as glioblastoma, pancreatic adenocarcinoma, colorectal carcinoma, lung carcinoma, acute lymphoblastic, acute myeloid, chronic myeloid leukemia, and non-Hodgkin lymphoma . They also show antiviral effects against human coronaviruses and HIV-1 . Therefore, the primary targets of this compound are likely to be certain proteins or enzymes in these cancer cells and viruses.
Mode of Action
It is known that anthranilamides can suppress the proliferation of cancer cells and promote apoptosis . They also inhibit the replication of viruses . These effects are likely due to the interaction of the compound with its targets, leading to changes in the normal functioning of the cells or viruses.
Biochemical Pathways
This compound, as an anthranilamide, may affect several biochemical pathways. In cancer cells, it may interfere with cell division and growth, leading to cell death . In viruses, it may inhibit the replication process . The exact pathways affected by this compound and their downstream effects are subjects of ongoing research.
Result of Action
The result of this compound’s action is the inhibition of cancer cell proliferation and viral replication . This leads to the death of cancer cells and the reduction of viral load, respectively .
Biochemical Analysis
Biochemical Properties
N-Boc-5-Bromoanthranilic acid plays a significant role in biochemical reactions, particularly in the synthesis of hybrid molecules that exhibit antiproliferative, antiviral, and anti-quorum sensing activities. This compound interacts with various enzymes and proteins, including those involved in the biosynthesis of tryptophan and the Pseudomonas quinolone signal (PQS). The interactions of this compound with these biomolecules are crucial for its biological activity, as they influence the compound’s ability to inhibit cell proliferation and viral replication .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In cancer cells, this compound inhibits cell proliferation and induces apoptosis, leading to a decrease in cell viability. Additionally, this compound influences cell signaling pathways, such as those involved in angiogenesis and cell migration. These effects are mediated through the compound’s interactions with specific proteins and enzymes that regulate gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to specific enzymes and proteins, inhibiting their activity and thereby disrupting essential cellular processes. For example, this compound inhibits the activity of enzymes involved in the biosynthesis of tryptophan, leading to a decrease in the production of this essential amino acid. Additionally, the compound’s interactions with proteins involved in cell signaling pathways result in changes in gene expression that promote apoptosis and inhibit cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, allowing for sustained biological activity. Over time, the compound may degrade, leading to a decrease in its effectiveness. Long-term studies in vitro and in vivo have demonstrated that this compound can have lasting effects on cellular function, including sustained inhibition of cell proliferation and viral replication .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits significant biological activity without causing toxic or adverse effects. At higher doses, this compound may cause toxicity and adverse effects, such as damage to noncancerous cells and tissues. Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired biological activity while minimizing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to the biosynthesis of tryptophan and the Pseudomonas quinolone signal. The compound interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels. For example, this compound inhibits the activity of enzymes involved in tryptophan biosynthesis, leading to a decrease in the production of this amino acid. Additionally, the compound’s interactions with enzymes involved in the PQS pathway affect the production of signaling molecules that regulate bacterial communication and virulence .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its biological activity. For example, this compound may be transported into cells via specific amino acid transporters, allowing it to reach its target enzymes and proteins. The compound’s distribution within tissues is also influenced by its interactions with binding proteins that regulate its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may be localized to the mitochondria, where it can exert its effects on cellular metabolism and apoptosis. Additionally, the compound’s interactions with specific proteins and enzymes within these compartments can further influence its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-5-Bromoanthranilic acid typically involves the protection of the amino group of 5-bromoanthranilic acid with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the desired compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-Boc-5-Bromoanthranilic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Deprotection Reactions: Trifluoroacetic acid or hydrochloric acid in an organic solvent like dichloromethane is commonly used for Boc deprotection.
Major Products Formed:
Substitution Reactions: Products
Properties
IUPAC Name |
5-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO4/c1-12(2,3)18-11(17)14-9-5-4-7(13)6-8(9)10(15)16/h4-6H,1-3H3,(H,14,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMSYCMCKRUWJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352336 | |
Record name | N-Boc-5-Bromoanthranilic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
306937-20-2 | |
Record name | N-Boc-5-Bromoanthranilic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-5-bromobenzoic acid, N-BOC protected | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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